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molecular formula C5H3Cl2NOS B8612906 2-(Chloromethyl)-1,3-thiazole-4-carbonyl chloride

2-(Chloromethyl)-1,3-thiazole-4-carbonyl chloride

Cat. No. B8612906
M. Wt: 196.05 g/mol
InChI Key: ZPLQXRDBJDGIKW-UHFFFAOYSA-N
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Patent
US07365225B2

Procedure details

Oxalyl chloride (3.2 mL, 36.6 mmol, 5 eq.) was added dropwise to a suspension of 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoic acid (1.30 g, 7.32 mmol, 1 eq.) in DCM (10 mL) followed by a catalytic amount of DMF at RT. The reaction mixture was allowed to stir at RT overnight and then evaporated to give the title compound as the crude product.
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[C:2]([Cl:4])=[O:3].ClCC1[N:10]=[C:11]([C:14]2C=CC(C(O)=O)=CC=2)[S:12][CH:13]=1.CN(C=O)C.C(Cl)[Cl:29]>>[Cl:29][CH2:14][C:11]1[S:12][CH:13]=[C:1]([C:2]([Cl:4])=[O:3])[N:10]=1

Inputs

Step One
Name
Quantity
3.2 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
1.3 g
Type
reactant
Smiles
ClCC=1N=C(SC1)C1=CC=C(C(=O)O)C=C1
Name
Quantity
10 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClCC=1SC=C(N1)C(=O)Cl
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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